molecular formula C19H13BrN4OS B3608214 2-(3-bromophenyl)-8-methyl-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide

2-(3-bromophenyl)-8-methyl-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide

Cat. No.: B3608214
M. Wt: 425.3 g/mol
InChI Key: HLRHCRUEEJETLT-UHFFFAOYSA-N
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Description

2-(3-bromophenyl)-8-methyl-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, substituted with a bromophenyl group, a methyl group, and a thiadiazolyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenyl)-8-methyl-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromobenzene derivative is coupled with a boronic acid derivative of the quinoline.

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a carboxylic acid derivative, followed by cyclization.

    Final Coupling: The final step involves coupling the thiadiazole derivative with the quinoline derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenyl)-8-methyl-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinoline-4-carboxylic acid derivatives.

    Reduction: Formation of quinoline-4-carboxamide derivatives with reduced functional groups.

    Substitution: Formation of substituted quinoline derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

2-(3-bromophenyl)-8-methyl-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-8-methyl-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of specific enzymes involved in disease pathways.

    Interacting with DNA: Binding to DNA and interfering with its replication and transcription processes.

    Modulating Receptor Activity: Acting as an agonist or antagonist to specific receptors, thereby modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(3-bromophenyl)-8-methylquinoline-4-carboxamide: Lacks the thiadiazole ring but has similar structural features.

    2-(3-chlorophenyl)-8-methyl-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide: Similar structure with a chlorine atom instead of a bromine atom.

    2-(3-bromophenyl)-8-methyl-N-(1,3,4-oxadiazol-2-yl)quinoline-4-carboxamide: Contains an oxadiazole ring instead of a thiadiazole ring.

Uniqueness

2-(3-bromophenyl)-8-methyl-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets and improve its overall biological activity.

Properties

IUPAC Name

2-(3-bromophenyl)-8-methyl-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN4OS/c1-11-4-2-7-14-15(18(25)23-19-24-21-10-26-19)9-16(22-17(11)14)12-5-3-6-13(20)8-12/h2-10H,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRHCRUEEJETLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)NC4=NN=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-bromophenyl)-8-methyl-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide
Reactant of Route 2
Reactant of Route 2
2-(3-bromophenyl)-8-methyl-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide
Reactant of Route 3
2-(3-bromophenyl)-8-methyl-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide
Reactant of Route 4
2-(3-bromophenyl)-8-methyl-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide
Reactant of Route 5
2-(3-bromophenyl)-8-methyl-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide
Reactant of Route 6
2-(3-bromophenyl)-8-methyl-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide

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